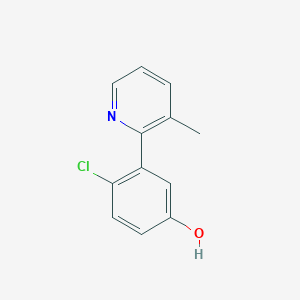
4-Chloro-3-(3-methylpyridin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(3-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO. It is a derivative of phenol and pyridine, characterized by the presence of a chlorine atom and a methyl group attached to the phenol and pyridine rings, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-methylpyridin-2-yl)phenol typically involves the reaction of 3-methylpyridine with 4-chlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and phenol rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(3-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Substitution: The chlorine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(3-methylpyridin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 4-Chloro-3-(3-methylpyridin-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A structurally similar compound with a chlorine atom and a methyl group on the phenol ring.
4-Chloro-3,5-dimethylphenol: Another related compound with two methyl groups and a chlorine atom on the phenol ring.
Uniqueness
4-Chloro-3-(3-methylpyridin-2-yl)phenol is unique due to the presence of both a pyridine and a phenol ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
1150617-95-0 |
|---|---|
Molekularformel |
C12H10ClNO |
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
4-chloro-3-(3-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)10-7-9(15)4-5-11(10)13/h2-7,15H,1H3 |
InChI-Schlüssel |
HIVGVSYKIREHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=C(C=CC(=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


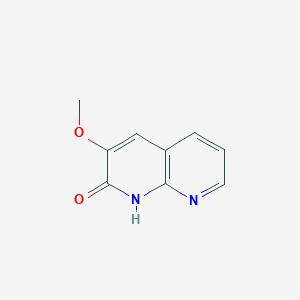

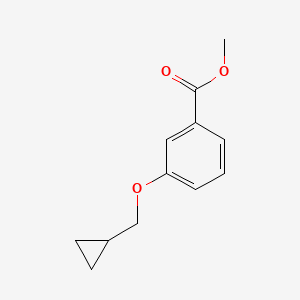
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
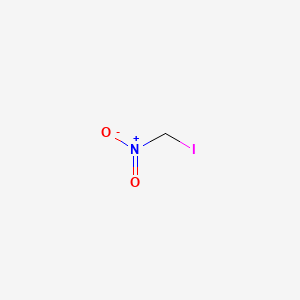
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
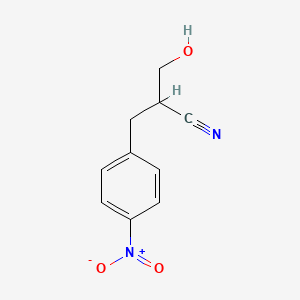
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
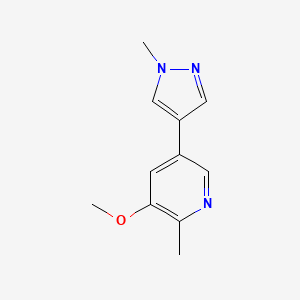

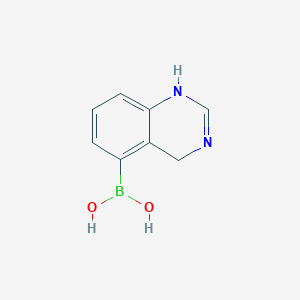
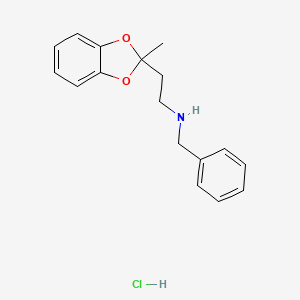
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
